1,3,5-Tris(4-hydroxyphényl)benzène

Vue d'ensemble

Description

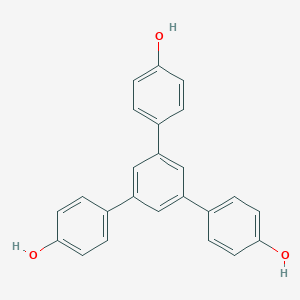

1,3,5-Tris(4-hydroxyphenyl)benzene is an organic compound with the molecular formula C24H18O3. It is a triphenylbenzene derivative with three hydroxyl groups attached to the benzene rings.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

1,3,5-Tris(4-hydroxyphenyl)benzene, also known as 1,3,5-Tri(4-hydroxyphenyl)benzene, is a complex organic compound that primarily targets molecular self-assembly processes . It is involved in the formation of co-crystals and two-dimensional hydrogen-bonded organic frameworks (HOFs) .

Mode of Action

The compound interacts with its targets through non-covalent interactions, specifically CH···π and π···π interactions . These interactions drive the layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state . The HOMO–LUMO analysis shows that the charge transfer occurred from 2 to 1 indicating the favorable face-to-face p–p stacking .

Biochemical Pathways

The compound affects the biochemical pathways related to molecular self-assembly . By virtue of this process, the desired functional materials may be achieved depending on the shape, symmetry, and functionality of the individual building components .

Result of Action

The result of the compound’s action is the formation of co-crystals and two-dimensional hydrogen-bonded organic frameworks (HOFs) . These structures have potential applications in many fields such as microelectronics, medicine and biotechnology, catalysis, sensors, and solar fuel cells .

Action Environment

The action of 1,3,5-Tris(4-hydroxyphenyl)benzene is influenced by environmental factors. For instance, the formation of the two-dimensional HOFs was achieved on an Au (111) substrate surface . Additionally, when anions such as fluorides are introduced to the COFs, the luminescence is quenched due to the interaction between the anions and the hydroxyl group, thereby switching off the ESIPT process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Tris(4-hydroxyphenyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-tribromobenzene with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Tris(4-hydroxyphenyl)benzene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Esters or ethers.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with carboxyl groups instead of hydroxyl groups.

1,3,5-Tris(4-bromophenyl)benzene: Similar structure but with bromine atoms instead of hydroxyl groups.

1,3,5-Tris(4-methoxyphenyl)benzene: Similar structure but with methoxy groups instead of hydroxyl groups.

Uniqueness

1,3,5-Tris(4-hydroxyphenyl)benzene is unique due to its three hydroxyl groups, which provide multiple sites for hydrogen bonding. This property makes it particularly useful in the synthesis of hydrogen-bonded organic frameworks and other supramolecular assemblies. Its ability to form stable molecular structures through hydrogen bonding and π-π interactions sets it apart from other similar compounds .

Activité Biologique

1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) is an organic compound notable for its potential biological activities, particularly in the fields of cancer research and amyloid fibril inhibition. This article explores its biological mechanisms, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

THPB has the molecular formula and is characterized by three hydroxyl-substituted phenyl groups attached to a central benzene ring. This structure contributes to its reactivity and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.45 g/mol |

| Melting Point | 237–239 °C |

| Solubility | Soluble in organic solvents |

Interaction with Proteins

THPB exhibits significant binding affinity with various proteins, which may mediate its biological effects. Notably, it has been shown to interact with key proteins involved in cancer pathways, such as caspase-3 and NF-κB . Molecular docking studies suggest that THPB forms stable complexes with these proteins, potentially inhibiting their activity and influencing cell survival pathways .

Amyloid Fibril Formation Inhibition

Recent studies have highlighted THPB's ability to inhibit amyloid fibril formation, a process associated with several neurodegenerative diseases. Using hen egg white lysozyme (HEWL) as a model protein, THPB demonstrated a strong inhibitory effect on fibril formation. This was assessed through various assays including thioflavin T and Congo red binding assays, indicating its potential as a therapeutic agent against amyloid-related pathologies .

Anticancer Properties

Research has indicated that THPB possesses anticancer properties against various cancer cell lines. For instance:

- Breast Cancer : THPB showed cytotoxic effects on MCF-7 breast cancer cells, leading to increased apoptosis rates.

- Cervical Cancer : The compound also exhibited activity against HeLa cervical cancer cells, suggesting broad-spectrum anticancer potential.

The underlying mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation through interaction with critical signaling proteins .

Cytotoxicity Assays

Cytotoxicity of THPB was evaluated using the MTT assay, which measures cell viability after treatment with varying concentrations of the compound. Results indicated that higher concentrations of THPB significantly reduced cell viability in both breast and cervical cancer cell lines.

Case Studies

-

Inhibition of HEWL Amyloid Formation :

- Objective : To assess the inhibitory effect of THPB on amyloid fibril formation.

- Methodology : Thioflavin T fluorescence assays were conducted alongside atomic force microscopy (AFM) imaging.

- Results : THPB effectively inhibited HEWL fibril formation at micromolar concentrations, demonstrating its potential as an amyloid inhibitor .

- Anticancer Efficacy in MCF-7 Cells :

Propriétés

IUPAC Name |

4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDWDATSAVLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324628 | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15797-52-1 | |

| Record name | 15797-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 1,3,5-tris(4-hydroxyphenyl)benzene?

A1: 1,3,5-Tris(4-hydroxyphenyl)benzene possesses a central benzene ring substituted with three 4-hydroxyphenyl groups at the 1, 3, and 5 positions. Its molecular formula is C24H18O3, and its molecular weight is 354.39 g/mol. Various spectroscopic techniques, including FT-IR [], solid-state 31P NMR [], and XPS [], have been used to characterize its structure and confirm its successful synthesis.

Q2: How does the structure of 1,3,5-tris(4-hydroxyphenyl)benzene influence its self-assembly properties?

A2: The rigid, trigonal geometry of 1,3,5-tris(4-hydroxyphenyl)benzene, particularly its three hydroxyl groups, enables it to participate in strong intermolecular hydrogen bonding. This leads to the formation of well-defined supramolecular architectures. For example, it can self-assemble into honeycomb networks [], hexagonal cavities [], and two-fold interpenetrated undulated square networks [] depending on the reaction conditions and presence of guest molecules.

Q3: What liquid crystalline properties does 1,3,5-tris(4-hydroxyphenyl)benzene exhibit?

A3: While not inherently mesogenic, 1,3,5-tris(4-hydroxyphenyl)benzene can form discotic nematic liquid crystals through hydrogen bonding with appropriate partners. For instance, when complexed with stilbazole derivatives, it displays nematic columnar, hexagonal columnar [], and discotic nematic phases [], highlighting the impact of molecular design on self-assembly and resulting properties.

Q4: Can 1,3,5-tris(4-hydroxyphenyl)benzene form covalent organic frameworks (COFs)?

A4: Yes, 1,3,5-tris(4-hydroxyphenyl)benzene can act as a building block for COFs. Research has shown that it reacts with benzene-1,3,5-tricarbonyl trichloride via polyester condensation to create a novel COF on an Au(111) surface []. This COF exhibits an array of hexagonal cavities with a size of approximately 2 nm [].

Q5: How does 1,3,5-tris(4-hydroxyphenyl)benzene perform as a material under different conditions?

A5: 1,3,5-Tris(4-hydroxyphenyl)benzene demonstrates potential for various applications due to its material properties:

- Electron-beam Resist: A derivative of 1,3,5-tris(4-hydroxyphenyl)benzene, 1,3,5-tris[4-(tert-butoxycarbonylmethoxy)phenyl]benzene (BCMTPB), functions as a positive-type electron-beam resist material for nanometer lithography []. Its ability to form uniform amorphous films makes it suitable for high-resolution patterning.

- Fluorescent Microspheres: When copolymerized with hexachlorocyclotriphosphazene, 1,3,5-tris(4-hydroxyphenyl)benzene forms fluorescent microspheres with tunable sizes []. These microspheres exhibit a strong emission peak at 372 nm and show promise in applications like bioimaging, diagnostics, and light-emitting diodes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.